1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE is a complex organic compound with a unique structure that combines a triazole ring with fluorophenyl, methoxyphenoxy, and nitro groups
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of the triazole ring followed by the introduction of the fluorophenyl, methoxyphenoxy, and nitro groups. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions using methoxyphenol and appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the ether and ester linkages.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, making it valuable in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl and methoxyphenoxy groups contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE can be compared with other similar compounds such as:
1-[(2-FLUOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-AMINO-1H-1,2,4-TRIAZOLE: This compound differs by having an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-[(2-CHLOROPHENYL)METHYL]-5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE:
1-[(2-FLUOROPHENYL)METHYL]-5-(2-HYDROXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOLE: The presence of a hydroxyl group instead of a methoxy group changes the compound’s solubility and reactivity.
Properties
Molecular Formula |
C16H13FN4O4 |
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Molecular Weight |
344.30 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-(2-methoxyphenoxy)-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C16H13FN4O4/c1-24-13-8-4-5-9-14(13)25-16-18-15(21(22)23)19-20(16)10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3 |
InChI Key |
VLOAEQNFRCGNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
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